![molecular formula C10H12N2S2 B14310915 [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile CAS No. 112424-99-4](/img/structure/B14310915.png)
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is an organic compound with the molecular formula C10H12N2S2 It is known for its unique structure, which includes two methylsulfanyl groups attached to a pent-1-en-3-ylidene backbone, and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pent-1-en-3-ylidene precursor with methylsulfanyl reagents in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile, [1-ethyl-3,3-bis(methylthio)-2-propenylidene]: Similar structure but with an ethyl group instead of a pentyl group.
Dodecylbenzene sulfonate: Contains sulfonate groups and is used in different applications.
Uniqueness
[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile is unique due to its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
112424-99-4 |
|---|---|
Formule moléculaire |
C10H12N2S2 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
2-[1,1-bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H12N2S2/c1-4-8(9(6-11)7-12)5-10(13-2)14-3/h5H,4H2,1-3H3 |
Clé InChI |
YYQLXXOJAICCAY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C#N)C#N)C=C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
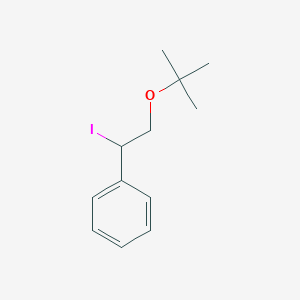

![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)

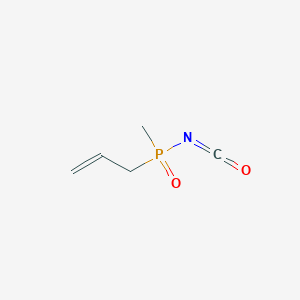
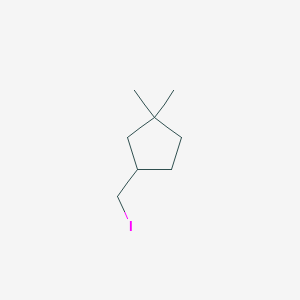

![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)

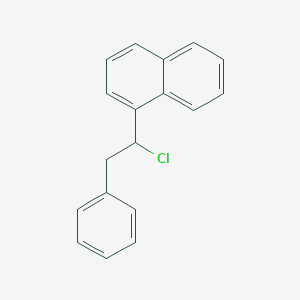
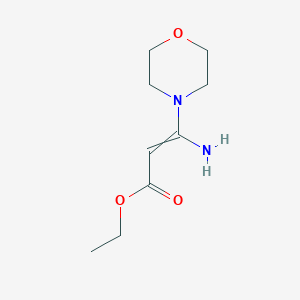
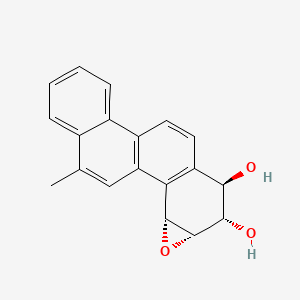
![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
